molecular formula C21H20O4 B5890472 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B5890472
M. Wt: 336.4 g/mol
InChI Key: YBNDYVYYLAYUNU-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, substituted with a methoxyphenyl group and a methylbutenyl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(2-methoxyphenyl)-4H-chromen-4-one.

    Etherification: The intermediate is then subjected to an etherification reaction with 3-methylbut-2-en-1-ol in the presence of an acid catalyst such as sulfuric acid. This step introduces the methylbutenyl ether group at the 7-position of the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications in the treatment of oxidative stress-related diseases.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer activity.

    Naringenin: A flavonoid with potential health benefits, including antioxidant and anti-inflammatory effects.

Uniqueness

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-15-8-9-17-20(12-15)25-13-18(21(17)22)16-6-4-5-7-19(16)23-3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNDYVYYLAYUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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